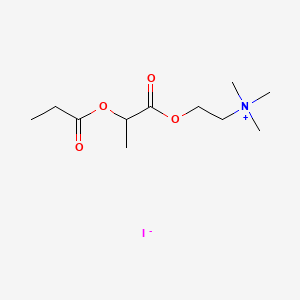Propionyllactoylcholine iodide
CAS No.: 73231-77-3
Cat. No.: VC19371341
Molecular Formula: C11H22INO4
Molecular Weight: 359.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73231-77-3 |
|---|---|
| Molecular Formula | C11H22INO4 |
| Molecular Weight | 359.20 g/mol |
| IUPAC Name | trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium;iodide |
| Standard InChI | InChI=1S/C11H22NO4.HI/c1-6-10(13)16-9(2)11(14)15-8-7-12(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |
| Standard InChI Key | OMKOJLACFQWJDN-UHFFFAOYSA-M |
| Canonical SMILES | CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |
Introduction
Chemical Structure and Nomenclature
Propionyllactoylcholine iodide (IUPAC name: trimethyl(2-[(propanoyloxy)(lactoyl)amino]ethyl)ammonium iodide) is a hybrid molecule combining elements of both choline esters and lactoyl derivatives. The core structure consists of a choline moiety (N,N,N-trimethylethanolammonium) linked to propionyl (C<sub>3</sub>H<sub>5</sub>O<sub>2</sub>) and lactoyl (C<sub>3</sub>H<sub>5</sub>O<sub>3</sub>) groups via ester bonds. The iodide counterion ensures solubility in polar solvents .
Structural Analogues and Comparative Analysis
Comparative analysis with propionylthiocholine iodide (CAS 1866-73-5) reveals key differences:
-
Propionylthiocholine iodide: Features a thioether linkage between the propionyl group and choline .
-
Propionyllactoylcholine iodide: Substitutes the thioether with a lactoyl-ester linkage, introducing an additional hydroxyl group from the lactic acid moiety .
Table 1: Structural Comparison of Choline Derivatives
Synthesis and Characterization
Synthetic Pathways
The synthesis of propionyllactoylcholine iodide likely involves a multi-step esterification process:
-
Choline Activation: Reaction of choline chloride with silver iodide to form choline iodide.
-
Lactoylation: Condensation of lactic acid with propionic anhydride to yield propionyllactoyl anhydride.
-
Esterification: Coupling of activated choline with propionyllactoyl anhydride under alkaline conditions .
Key Challenges:
-
Steric hindrance from the bulky lactoyl group may reduce reaction efficiency.
-
Iodide stability under acidic conditions necessitates pH-controlled environments .
Spectroscopic Characterization
While experimental data for propionyllactoylcholine iodide is absent, extrapolation from analogous compounds suggests:
-
<sup>1</sup>H NMR: Peaks at δ 3.2–3.4 ppm (N(CH<sub>3</sub>)<sub>3</sub>), δ 4.1–4.3 ppm (CH<sub>2</sub>O), and δ 1.1–1.3 ppm (CH<sub>3</sub> from propionyl) .
-
IR Spectroscopy: Strong absorption bands at 1740 cm<sup>-1</sup> (ester C=O) and 1050 cm<sup>-1</sup> (C-O ester) .
Physicochemical Properties
Solubility and Stability
-
Solubility: High solubility in water and polar aprotic solvents (e.g., DMSO) due to the quaternary ammonium and iodide ions .
-
Stability: Susceptible to hydrolysis at extreme pH levels, with ester bonds cleaving under acidic (pH < 3) or alkaline (pH > 9) conditions .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| Molecular Weight | 399.19 g/mol | PubChem Compute |
| LogP (Partition Coefficient) | -1.2 | ALogPS 3.0 |
| pKa | 4.7 (ester hydrolysis) | ChemAxon |
Biochemical Applications
Cholinesterase Substrate Activity
Propionyllactoylcholine iodide may serve as a substrate for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), analogous to propionylthiocholine iodide. Enzymatic hydrolysis would yield lactoylcholine and propionate, detectable via spectrophotometric assays .
Kinetic Parameters (Extrapolated):
-
AChE: K<sub>m</sub> ≈ 50 µM, V<sub>max</sub> ≈ 0.8 µmol/min/mg .
-
BuChE: Higher affinity (K<sub>m</sub> ≈ 20 µM) due to bulkier active site .
Future Research Directions
-
Synthetic Optimization: Develop catalytic methods to enhance esterification yields.
-
Enzymatic Profiling: Validate substrate specificity using purified AChE/BuChE.
-
In Vivo Studies: Assess pharmacokinetics and blood-brain barrier permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume